2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound is notable for its potential pharmacological properties and its structural complexity, which makes it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often involve the use of organocatalysts to facilitate the reaction under mild conditions, ensuring high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and amino groups. Common reagents used in these reactions include palladium catalysts for coupling reactions and acids or bases for substitution reactions. .
Scientific Research Applications
2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It has been studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-6-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer unique pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
2-amino-6-methyl-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-3-12-28-15-10-8-14(9-11-15)19-17(13-24)22(25)29-21-16-6-4-5-7-18(16)26(2)23(27)20(19)21/h3-11,19H,1,12,25H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVJMULEMIWYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.